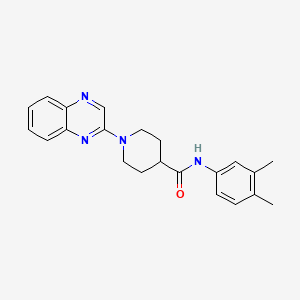![molecular formula C19H14ClN3O2S2 B6489371 4-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide CAS No. 896679-78-0](/img/structure/B6489371.png)
4-chloro-N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)benzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiazolopyrimidines are heterocyclic analogs of purine bases, and they exhibit a broad spectrum of pharmacological activity . The thiazolo [5,4-d]thiazole fused (bi)heterocycle is an electron deficient system with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .
Synthesis Analysis
Thiazolopyrimidines are typically synthesized through multicomponent reactions . The synthesis involves three-component condensations of aromatic aldehydes with ethyl acetoacetate and 1,3-thiazol-2-amine .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The structure of the isolated compounds is typically determined by one- and two-dimensional NMR and IR spectroscopy .Chemical Reactions Analysis
The position of substituents in the initial aldehyde is the crucial factor determining the reaction direction . The reactions with benzaldehyde, 2-chloro- and 4-hydroxy-3-methoxybenzaldehydes, and 2-hydroxynaphthalene-1-carbaldehyde afforded ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates .科学的研究の応用
Antimicrobial Activity
AB00685067-01 has shown significant potential as an antimicrobial agent. The thiazole and pyridine moieties in its structure are known for their antimicrobial properties . This compound can inhibit the growth of various bacterial and fungal strains, making it a candidate for developing new antibiotics and antifungal medications.
Anticancer Research
The compound’s structure suggests it could be effective in anticancer research. Thiazole derivatives have been studied for their cytotoxic effects on cancer cells . AB00685067-01 could be explored for its ability to induce apoptosis or inhibit the proliferation of cancer cells, potentially leading to new cancer therapies.
Anti-inflammatory Applications
AB00685067-01 may also have anti-inflammatory properties. Compounds containing thiazole rings have been investigated for their ability to reduce inflammation . This compound could be tested for its efficacy in treating inflammatory diseases such as arthritis or inflammatory bowel disease.
Neuroprotective Effects
Research into thiazole derivatives has indicated potential neuroprotective effects . AB00685067-01 could be studied for its ability to protect neurons from damage, which is crucial in conditions like Alzheimer’s disease, Parkinson’s disease, and other neurodegenerative disorders.
Antioxidant Properties
The compound may exhibit antioxidant properties, which are essential for protecting cells from oxidative stress . This application is particularly relevant in the context of aging and diseases where oxidative damage is a key factor, such as cardiovascular diseases and diabetes.
Antiviral Activity
Given the structural components of AB00685067-01, it could be explored for antiviral activity. Thiazole derivatives have been investigated for their potential to inhibit viral replication . This compound might be effective against a range of viruses, including those causing respiratory and other systemic infections.
These applications highlight the diverse potential of AB00685067-01 in various fields of scientific research. Each application warrants further investigation to fully understand the compound’s capabilities and limitations.
作用機序
Target of Action
Compounds with similar structures, such as thiazolo[5,4-b]pyridine derivatives, have been found to inhibit phosphoinositide 3-kinase (pi3k) with potent activity . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking, which makes it a significant target in cancer research .
Mode of Action
Based on the structural similarity to thiazolo[5,4-b]pyridine derivatives, it can be inferred that ab00685067-01 might interact with its target, possibly pi3k, through key hydrogen bonds . This interaction could lead to the inhibition of the enzymatic activity of PI3K, thereby affecting the downstream signaling pathways .
Biochemical Pathways
The inhibition of PI3K can affect several downstream pathways, including the Akt/mTOR pathway, which is crucial for cell survival and growth . By inhibiting PI3K, AB00685067-01 could potentially prevent the activation of these pathways, leading to reduced cell proliferation and survival, particularly in cancer cells .
Result of Action
If it acts as a pi3k inhibitor, it could potentially lead to reduced cell proliferation and survival, particularly in cancer cells .
特性
IUPAC Name |
4-chloro-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClN3O2S2/c1-12-4-5-13(18-22-16-3-2-10-21-19(16)26-18)11-17(12)23-27(24,25)15-8-6-14(20)7-9-15/h2-11,23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOQVBXLJCFBKNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[4-(2,3-dimethylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(3-methylbutyl)acetamide](/img/structure/B6489297.png)
![methyl 4-[2-({1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamido]benzoate](/img/structure/B6489302.png)
![3-[(2-chloro-6-fluorophenyl)methyl]-1,7-dimethyl-8-[2-(morpholin-4-yl)ethyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6489307.png)
![ethyl 2-[8-(2,5-dimethylphenyl)-1-methyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purin-3-yl]acetate](/img/structure/B6489324.png)
![8-{3-[4-(4-fluorophenyl)piperazin-1-yl]propyl}-1,3,6,7-tetramethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6489350.png)
![4-{1-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B6489358.png)
![3-[2-({4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}amino)-1,3-thiazol-4-yl]-2H-chromen-2-one](/img/structure/B6489361.png)
![ethyl 2-[2-({3-[(2-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamido]benzoate](/img/structure/B6489369.png)
![8-[(2-chloro-6-fluorophenyl)methyl]-3-(4-chlorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6489375.png)
![8-[(4-fluorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6489380.png)
![4-(2-{[6,8-dimethyl-2-(2-methylphenyl)-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamido)benzamide](/img/structure/B6489387.png)
![3-(4-bromophenyl)-8-[(3-methylphenyl)methyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B6489394.png)
![ethyl 4-(2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamido)benzoate](/img/structure/B6489399.png)